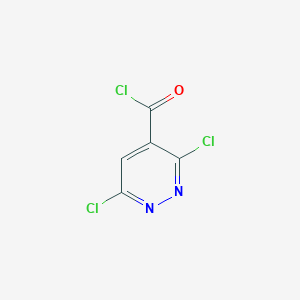
1,1':4',1'':3'',1''':4''',1''''-キンクフェニル, 5''-(4-ビフェニリル)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’:4’,1’‘:3’‘,1’‘’:4’‘’,1’‘’‘-Quinquephenyl, 5’'-(4-biphenylyl)- is a complex organic compound with a highly conjugated structure. This compound is known for its unique properties, making it a subject of interest in various fields of scientific research, including materials science and organic chemistry.
科学的研究の応用
1,1’:4’,1’‘:3’‘,1’‘’:4’‘’,1’‘’‘-Quinquephenyl, 5’'-(4-biphenylyl)- has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its excellent electronic properties.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with biological macromolecules.
Industry: It is used in the production of high-performance materials, including polymers and coatings.
作用機序
Target of Action
It has been suggested that it may have potential anticancer properties by targeting dna .
Mode of Action
It is used in the synthesis of two-dimensional covalent organic frameworks
Biochemical Pathways
It is used in the synthesis of porous aromatic frameworks for the development of adsorption membranes to treat organic pollutants .
Result of Action
It is used in the fabrication of high-efficiency organic light-emitting diodes (oleds) .
Action Environment
The action, efficacy, and stability of 1,3,5-Tris(4-biphenylyl)benzene can be influenced by environmental factors. For instance, the synthesis of a two-dimensional covalent organic framework from this compound under ultra-high vacuum conditions is shown to be dependent on the choice of substrate .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’:4’,1’‘:3’‘,1’‘’:4’‘’,1’‘’‘-Quinquephenyl, 5’'-(4-biphenylyl)- typically involves multiple steps of coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
化学反応の分析
Types of Reactions
1,1’:4’,1’‘:3’‘,1’‘’:4’‘’,1’‘’‘-Quinquephenyl, 5’'-(4-biphenylyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nitric acid, sulfuric acid
Major Products
The major products formed from these reactions include quinone derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents used .
類似化合物との比較
Similar Compounds
1,1’4’,1’‘4’‘,1’‘’4’‘’,1’‘’'-Quinquephenyl: Similar in structure but lacks the biphenyl substituent.
1,3,5-Tris [4-amino (1,1-biphenyl-4-yl)]benzene: Another complex aromatic compound with different substituents.
5’‘- (3’,5’-diformyl- [1,1’-biphenyl]-4-yl)- [1,1’4’,1’‘3’‘,1’‘’4’‘’,1’‘’‘-quinquephenyl]-3,3’‘’‘,5,5’‘’'-tetracarbaldehyde: A derivative with additional formyl groups.
Uniqueness
1,1’:4’,1’‘:3’‘,1’‘’:4’‘’,1’‘’‘-Quinquephenyl, 5’'-(4-biphenylyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and electronic properties .
特性
IUPAC Name |
1,3,5-tris(4-phenylphenyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H30/c1-4-10-31(11-5-1)34-16-22-37(23-17-34)40-28-41(38-24-18-35(19-25-38)32-12-6-2-7-13-32)30-42(29-40)39-26-20-36(21-27-39)33-14-8-3-9-15-33/h1-30H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVSTFBKPNZCNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H30 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6326-64-3 |
Source


|
| Record name | NSC30664 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
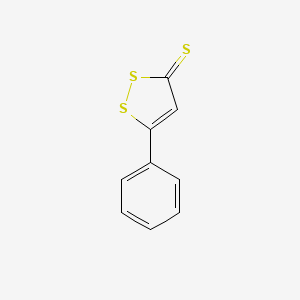
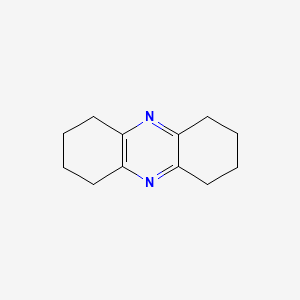
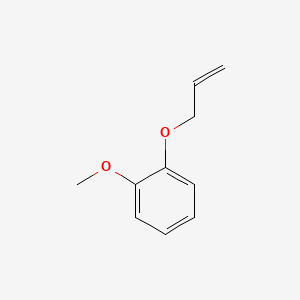
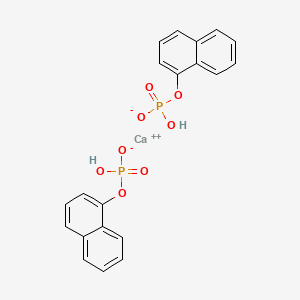
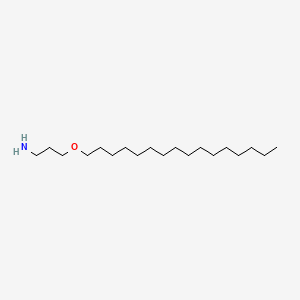
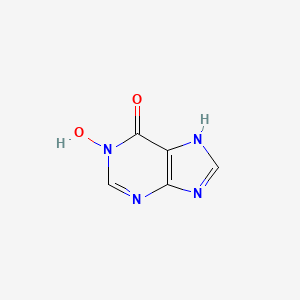

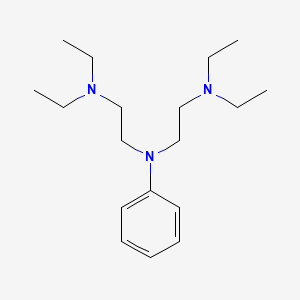
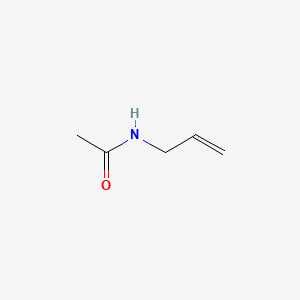
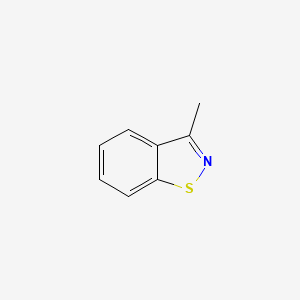
![2-[(4-Ethoxyphenyl)azo]-p-cresol](/img/structure/B1619845.png)

![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 10-(9-oxo-9H-naphth[3,2,1-kl]acridin-2-yl)-](/img/structure/B1619847.png)
